3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is an organic compound known for its unique structure and properties This compound is part of the naphthohydrazide family, which is characterized by the presence of a hydrazide group attached to a naphthalene ring
Preparation Methods
The synthesis of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential as a fluorescent chemosensor for detecting metal ions like aluminum.
Medicine: Research has explored its potential anticancer and antiviral activities due to its ability to interact with biological molecules.
Industry: It is used in the production of certain polymers and materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to form intra-molecular hydrogen bonds and participate in excited state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET) processes. These mechanisms are crucial for its function as a fluorescent chemosensor. The compound’s hydroxyl group forms a hydrogen bond with the adjacent imine nitrogen, and upon light excitation, the PET process is triggered, enhancing fluorescence when coordinated with metal ions like aluminum .
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide include:
3-hydroxy-2-naphthoic acid: Known for its use in the synthesis of azo dyes and pigments.
3-hydroxy-N’-(4-hydroxybenzylidene)-2-naphthohydrazide: Another naphthohydrazide derivative with similar structural features.
3-hydroxy-N’-(2-nitrobenzylidene)-2-naphthohydrazide: A compound with a nitro group that exhibits different reactivity and applications.
The uniqueness of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide lies in its specific structural arrangement, which allows for unique interactions and applications, particularly in fluorescence-based sensing technologies.
Biological Activity
3-Hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide, a hydrazone compound, has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characterization, and biological properties of this compound, supported by relevant data and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and naphthalene-2-carbohydrazide. The reaction is generally conducted in ethanol under reflux conditions, yielding the target compound as colorless crystals upon slow evaporation.
Crystallographic Data
The crystal structure of the compound has been elucidated through single-crystal X-ray diffraction. Key crystallographic parameters include:
Parameter | Value |
---|---|
Molecular Formula | C₁₉H₁₆N₂O₂ |
Space Group | Pbca |
Cell Dimensions | a = 12.200(2) Å |
b = 9.5800(19) Å | |
c = 25.060(5) Å | |
Volume | 2928.9(10) ų |
Z | 8 |
The molecular structure exhibits significant π-π stacking interactions, contributing to its stability and potential biological activity .
Antimicrobial Properties
Research indicates that hydrazone derivatives similar to this compound exhibit notable antimicrobial activity. For instance, compounds with hydroxyl and methoxy groups have shown effectiveness against various bacterial strains, attributed to their ability to disrupt microbial cell membranes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that hydrazone compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives have shown significant activity against human cancer cell lines, suggesting that structural features like the naphthyl moiety enhance their cytotoxic effects .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with this compound. The presence of hydroxyl groups is believed to facilitate interactions with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant potential for therapeutic applications in treating bacterial infections .
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cells revealed that treatment with this hydrazone compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+ |
InChI Key |
IVAXOZBDCLFJFF-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)O |
Origin of Product |
United States |
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